N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a pyrimidine-derived acetamide featuring a 3,5-dimethoxyphenyl substituent and a pyridin-4-yl group at the pyrimidine core.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-8-19(26)24(20(22-13)14-4-6-21-7-5-14)12-18(25)23-15-9-16(27-2)11-17(10-15)28-3/h4-11H,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIQNUCSNKVGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity, potentially improving cellular uptake.
Research has indicated that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in metabolic pathways. For example, they may act as inhibitors of dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation .
- Antimicrobial Activity : Some derivatives have shown significant activity against pathogens such as Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
- Anti-cancer Properties : The compound's structural features suggest potential anti-tumor activity, possibly through the induction of apoptosis in cancer cells and inhibition of tumor growth factors .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Studies
-
Anti-Tubercular Activity :
A study synthesized several derivatives based on the pyrimidine structure and tested them against Mycobacterium tuberculosis. Among them, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong inhibitory effects . These findings suggest that modifications to the pyrimidine ring can enhance anti-tubercular properties. -
Cytotoxicity Assessment :
In vitro studies evaluated the cytotoxicity of these compounds on human embryonic kidney cells (HEK-293). The most active derivatives were found to be non-toxic at concentrations that were effective against M. tuberculosis, highlighting their potential as safe therapeutic agents . -
Enzyme Inhibition Studies :
Research on similar compounds showed that they act as potent inhibitors of DHFR, which is crucial for DNA synthesis in rapidly dividing cells such as cancer cells. This mechanism underlies their anti-cancer efficacy and suggests a pathway for further development .
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a pyrimidinone-acetamide scaffold with several analogs but differs in substituent patterns:
- Pyrimidine Core: Unlike the benzothiazole derivatives in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide), the target retains a pyrimidinone core, which may influence electronic properties and binding interactions .
- Aromatic Substituents: The 3,5-dimethoxyphenyl group contrasts with the 2,3-dichlorophenyl () or 4-phenoxy-phenyl () groups in other acetamides.
Spectroscopic and Analytical Data
- NMR Trends : The target compound’s pyridin-4-yl group would introduce distinct aromatic protons (δ ~8.5–7.5 ppm) compared to the thioether-linked SCH2 protons (δ ~4.1 ppm) in and .
- Elemental Analysis : The dichlorophenyl analog () shows close alignment between calculated and observed C, N, and S values, confirming purity and structural integrity .
Substituent-Driven Functional Implications
- Methoxy vs.
- Heterocyclic Variations: The thienopyrimidine core in introduces a fused ring system, which could enhance planar stacking interactions but complicate synthesis .
Tables for Comparative Analysis
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of N-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide?
Methodological Answer:
- Stepwise Synthesis : Begin with the condensation of 4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidine with chloroacetyl chloride under reflux in anhydrous dichloromethane, followed by coupling with 3,5-dimethoxyaniline in the presence of a base (e.g., triethylamine) .
- Catalysts : Use NaH or K₂CO₃ to facilitate nucleophilic substitution reactions, as demonstrated in analogous acetamide-pyrimidine syntheses .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization from ethanol to achieve >95% purity .
Advanced: How can structural discrepancies between theoretical and experimental NMR data for this compound be resolved?
Methodological Answer:
- Comparative Analysis : Compare experimental NMR (e.g., δ 12.50 ppm for NH-3, δ 2.19 ppm for CH₃) with DFT-calculated chemical shifts using software like Gaussian or ADF .
- Dynamic Effects : Account for solvent (DMSO-d₆) and temperature effects on tautomeric equilibria, particularly for pyrimidinone NH protons, which may broaden or split signals .
- 2D NMR : Use HSQC and HMBC to confirm connectivity between the pyridinyl, pyrimidinone, and acetamide moieties .
Basic: What characterization techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S) with ≤0.3% deviation from theoretical values .
- Mass Spectrometry : Confirm molecular ion peaks via LC-MS (e.g., [M+H]⁺ at m/z ~450) and HRMS for exact mass .
- Thermal Analysis : Determine melting point consistency (e.g., 224–230°C) and DSC/TGA stability profiles .
Advanced: What strategies can address low solubility in aqueous buffers during biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) at the 3,5-dimethoxyphenyl moiety to improve hydrophilicity .
- Micellar Systems : Incorporate PEGylated surfactants (e.g., Tween-80) for in vitro assays .
Basic: How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- In Silico Screening : Use molecular docking (AutoDock Vina) against targets like kinases or GPCRs, leveraging pyrimidinone’s affinity for ATP-binding pockets .
- In Vitro Assays : Test antiproliferative activity (MTT assay, IC₅₀) on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme Inhibition : Evaluate inhibition of COX-2 or MMP-9 via fluorometric kits, noting IC₅₀ values .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Core Modifications : Replace the pyridin-4-yl group with pyrazinyl or thienyl substituents to modulate electron density and steric effects .
- Substituent Effects : Systematically vary methoxy groups (3,5-positions) to study their impact on membrane permeability and target binding .
- Bioisosteres : Substitute the acetamide linker with sulfonamide or urea groups to enhance metabolic stability .
Basic: What protocols ensure stability during long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at −20°C in amber vials under argon to prevent oxidation and photodegradation .
- Stability Monitoring : Use HPLC every 3 months to detect degradation products (e.g., hydrolyzed pyrimidinone or demethylated analogs) .
Advanced: How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be mitigated?
Methodological Answer:
- Formulation : Develop nanoemulsions or liposomes to prolong half-life and reduce hepatic first-pass metabolism .
- Metabolic Profiling : Identify major CYP450 isoforms (e.g., CYP3A4) responsible for clearance using liver microsomes .
- Prodrug Activation : Incorporate enzymatically cleavable groups (e.g., esterase-sensitive linkers) for targeted release .
Basic: What analytical methods validate purity for publication or regulatory submission?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; report retention time and peak area ≥99% .
- Chiral Purity : Employ chiral stationary phases (e.g., Chiralpak AD-H) if stereocenters are present .
Advanced: How can computational modeling predict off-target interactions?
Methodological Answer:
- Pharmacophore Mapping : Align compound features (H-bond acceptors, aromatic rings) with off-target databases (e.g., ChEMBL) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to unintended receptors (e.g., hERG channel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
